Almotriptan - 154323-57-6

Almotriptan

Catalog Number: EVT-258334
CAS Number: 154323-57-6
Molecular Formula: C17H25N3O2S
Molecular Weight: 335.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Almotriptan is a synthetic compound belonging to the triptan class of drugs. [, ] It acts as a selective serotonin 5-HT1B/1D receptor agonist. [, , , , , , ] In scientific research, Almotriptan serves as a valuable tool to investigate the role of serotonin receptors in migraine headaches. []

Future Directions
  • Understanding Receptor Subtype Specificity: Further research is needed to elucidate the specific contributions of 5-HT1B and 5-HT1D receptor activation to the therapeutic effects of Almotriptan. []
  • Optimizing Treatment Strategies: Investigating the optimal timing and dosage of Almotriptan administration in relation to the different phases of a migraine attack could lead to improved treatment outcomes. []
  • Developing Novel Drug Delivery Systems: Exploring alternative drug delivery systems, such as transdermal patches, could enhance patient compliance and potentially improve the therapeutic profile of Almotriptan. []

Sumatriptan

    Compound Description: Sumatriptan is a first-generation selective serotonin 5-HT1B/1D receptor agonist, belonging to the triptan class of drugs. It is widely used for the acute treatment of migraine headaches, exhibiting efficacy in relieving headache pain and associated symptoms like nausea, photophobia, and phonophobia. [, , , , , , , ]

    Relevance: Sumatriptan serves as a key comparator to almotriptan in numerous clinical trials due to its established efficacy in migraine treatment. These studies highlight the comparable efficacy of almotriptan 12.5 mg to sumatriptan 50 mg or 100 mg, with almotriptan demonstrating a potentially superior tolerability profile, particularly regarding a lower incidence of chest pain. [, , , , , , , , , , , , ]

Rizatriptan

    Compound Description: Rizatriptan is another second-generation triptan, similar to almotriptan, that acts as a selective serotonin 5-HT1B/1D receptor agonist. It is indicated for the acute treatment of migraine headaches and shares a comparable mechanism of action with almotriptan. [, ]

Zolmitriptan

    Compound Description: Zolmitriptan is a second-generation triptan, like almotriptan, that acts as a selective serotonin 5-HT1B/1D receptor agonist. It is used for the acute treatment of migraine headaches and operates through a similar mechanism as almotriptan. []

    Relevance: Zolmitriptan is included in comparative studies and meta-analyses alongside almotriptan to assess their relative efficacy and tolerability in treating migraine. These analyses generally indicate that both drugs demonstrate comparable efficacy. [, ]

Eletriptan

    Compound Description: Eletriptan is another second-generation triptan and a selective serotonin 5-HT1B/1D receptor agonist, indicated for acute migraine treatment. Its mechanism of action aligns with that of almotriptan. [, ]

    Relevance: Eletriptan is included in meta-analyses and comparative studies to evaluate its efficacy and tolerability in relation to almotriptan. Findings suggest that both drugs possess similar effectiveness in managing migraine symptoms. [, ]

Naratriptan

    Compound Description: Naratriptan, a second-generation triptan, functions as a selective serotonin 5-HT1B/1D receptor agonist and is used for acute migraine treatment. Its mechanism of action parallels that of almotriptan. []

    Relevance: Comparative analyses, including meta-analyses, often incorporate naratriptan alongside almotriptan to assess their relative efficacy and tolerability in migraine management. Results typically indicate comparable efficacy between the two drugs. []

Ketoconazole

    Compound Description: Ketoconazole is an antifungal medication that acts as a potent inhibitor of the cytochrome P450 (CYP450) enzyme, specifically CYP3A4, which plays a role in drug metabolism. [, ]

    Relevance: Ketoconazole is investigated for its potential drug interaction with almotriptan. Studies reveal that coadministration of ketoconazole can increase almotriptan's area under the curve (AUC) and maximum concentration (Cmax), signifying altered pharmacokinetic parameters. This interaction necessitates dosage adjustments for almotriptan in the presence of ketoconazole. [, ]

Moclobemide

    Compound Description: Moclobemide is a reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme involved in the breakdown of neurotransmitters like serotonin. []

    Relevance: Moclobemide's potential for drug interaction with almotriptan is explored in clinical trials. Findings demonstrate that moclobemide can increase almotriptan's plasma concentrations, although the interaction is deemed well-tolerated and less pronounced compared to similar interactions observed with other triptans. []

Fluoxetine

    Compound Description: Fluoxetine is an antidepressant belonging to the selective serotonin reuptake inhibitor (SSRI) class. It increases serotonin levels in the brain. []

    Relevance: Fluoxetine's potential interaction with almotriptan is assessed in pharmacokinetic studies. Results indicate that fluoxetine has a minimal effect on almotriptan's pharmacokinetics, suggesting that dosage adjustments might not be necessary when the two drugs are co-administered. []

Propranolol

    Compound Description: Propranolol is a beta-blocker medication used to treat various conditions, including high blood pressure and migraine prophylaxis. []

    Relevance: While not structurally related, propranolol is included in drug interaction studies with almotriptan. Findings suggest no significant interaction between the two drugs, indicating that they can be co-administered safely. []

Verapamil

    Compound Description: Verapamil is a calcium channel blocker used to manage high blood pressure and certain heart rhythm disorders. []

    Relevance: Verapamil, while not structurally related, is included in drug interaction studies with almotriptan. Findings suggest no significant interaction between the two drugs, indicating that they can be co-administered safely. []

Ethanol

    Compound Description: Ethanol, commonly known as alcohol, is a psychoactive substance that can trigger or exacerbate migraine headaches in some individuals. []

    Relevance: Ethanol is investigated for its potential interaction with almotriptan, given its known association with migraine. Clinical trials indicate that moderate alcohol consumption does not significantly affect the pharmacokinetics of almotriptan, suggesting that concomitant use might not lead to clinically relevant interactions. []

Overview

Almotriptan is a pharmaceutical compound primarily used in the treatment of acute migraine attacks. It belongs to a class of medications known as triptans, which are selective agonists of serotonin receptors, specifically the 5-HT_1B and 5-HT_1D subtypes. Almotriptan is marketed under various brand names, including Axert, and is recognized for its efficacy in alleviating migraine symptoms.

Source and Classification

Almotriptan is synthesized through chemical processes rather than being derived from natural sources. It is classified as a triptan, which are characterized by their ability to stimulate serotonin receptors in the brain, leading to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release. This class of drugs is commonly prescribed for migraine relief due to their targeted mechanism of action.

Synthesis Analysis

The synthesis of almotriptan involves several key steps, often utilizing methods such as Fischer indole synthesis and Negishi coupling reactions.

Methods and Technical Details

Molecular Structure Analysis

Almotriptan has the chemical formula C_17H_24N_2O_2S and a molecular weight of approximately 320.45 g/mol. Its structure features an indole ring system with a sulfamoylmethyl group and a dimethylaminoethyl side chain.

Structural Data

  • Chemical Formula: C₁₇H₂₄N₂O₂S
  • Molecular Weight: 320.45 g/mol
  • Structural Representation: The compound consists of an indole core with substituents that enhance its pharmacological activity.
Chemical Reactions Analysis

Almotriptan's synthesis involves several critical chemical reactions:

  1. Formation of Indole: The initial reaction between phenyl hydrazine and aldehydes leads to the formation of indole derivatives.
  2. Reduction Reactions: The use of sodium borohydride facilitates the reduction of intermediates to produce almotriptan.
  3. Crystallization: The final product undergoes crystallization from suitable solvents to achieve a pure crystalline form.

These reactions highlight the importance of precise conditions (temperature, pH) in achieving optimal yields and purity .

Mechanism of Action

Almotriptan exerts its therapeutic effects primarily through agonism at serotonin receptors:

  • 5-HT_1B Receptors: Activation leads to vasoconstriction of dilated intracranial blood vessels, alleviating headache symptoms.
  • 5-HT_1D Receptors: Inhibition of neuropeptide release reduces inflammation and pain signaling in the trigeminal system.

This dual action effectively addresses both the vascular and neurogenic components of migraines.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Almotriptan typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in organic solvents like methanol and slightly soluble in water.

Chemical Properties

  • Stability: Almotriptan is stable under recommended storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point ranges between 206°C and 210°C, indicating good thermal stability .
Applications

Almotriptan is primarily used in clinical settings for:

  • Migraine Treatment: It provides rapid relief from acute migraine attacks.
  • Clinical Research: Studies continue to explore its efficacy compared to other triptans and its potential use in combination therapies.
Pharmacological Mechanisms of Action

Serotonergic Receptor Binding Dynamics

5-HT1B/5-HT1D Receptor Agonism and Selectivity Profiles

Almotriptan belongs to the triptan class of selective serotonin receptor agonists, demonstrating high-affinity binding to both 5-HT1B and 5-HT1D receptor subtypes. Radioligand displacement assays reveal almotriptan's affinity (IC50) for human cloned 5-HT1B receptors is 12 ± 1 nM and for 5-HT1D receptors is 13 ± 1 nM, demonstrating balanced receptor specificity across these subtypes [1] [9]. This dual receptor targeting is fundamental to its antimigraine efficacy, as both receptor subtypes are co-expressed in trigeminal ganglion neurons and cranial vasculature implicated in migraine pathophysiology [1] [3].

The receptor selectivity profile of almotriptan is notable for its specificity. At concentrations effective for 5-HT1B/1D activation, almotriptan exhibits minimal affinity (>60-fold lower) for other serotonin receptor subtypes including 5-HT1A, 5-HT1F, 5-HT2, 5-HT3, and 5-HT7 receptors [1] [9]. Furthermore, almotriptan shows negligible activity at non-serotonergic receptors, including alpha1-, alpha2-, or beta-adrenergic receptors; dopamine D1 and D2 receptors; muscarinic receptors; or benzodiazepine receptors [1]. This selective receptor engagement minimizes off-target effects and contributes to its favorable tolerability profile among triptans [3] [9].

Table 1: Receptor Binding Profile of Almotriptan

Receptor TypeAlmotriptan IC50 (nM)Selectivity Ratio vs. 5-HT1B/1D
5-HT1B (Human)12 ± 1Reference
5-HT1D (Human)13 ± 1Reference
5-HT1A>1,000>80-fold
5-HT1F206 ± 15~17-fold
5-HT2A>10,000>800-fold
5-HT3>10,000>800-fold
5-HT7>10,000>800-fold

Modulation of Trigeminovascular System Signaling Pathways

Beyond vascular effects, almotriptan exerts significant neuromodulatory actions within the trigeminovascular system. Activation of presynaptic 5-HT1B/1D receptors on trigeminal nerve terminals inhibits the release of pro-inflammatory neuropeptides, disrupting a key pathway in migraine pain generation [2] [4]. Experimental models demonstrate that almotriptan suppresses neuronal firing within the trigeminal nucleus caudalis, a major relay center for cephalic nociception [5]. This central inhibitory effect reduces pain signal transmission to higher brain centers, contributing to migraine symptom relief [4] [10].

The peripheral trigeminal effects involve inhibition of nociceptive signal initiation. Almotriptan activates 5-HT1 receptors on peripheral terminals of the trigeminal nerve innervating cranial blood vessels, which modulates pain perception independently of vasoconstriction [1] [3]. This dual peripheral and central neuromodulation disrupts the positive feedback loop whereby peripheral sensitization promotes central sensitization, and vice versa [2] [10]. The drug's efficacy across migraine symptoms (headache, photophobia, phonophobia) reflects this multi-level intervention in trigeminovascular signaling pathways [4].

Neurogenic Inflammation Inhibition Mechanisms

Suppression of CGRP and Substance P Release

A pivotal mechanism in almotriptan's efficacy is its inhibition of neuropeptide release from activated trigeminal nerves. During migraine attacks, trigeminal ganglion stimulation results in the peripheral release of calcitonin gene-related peptide (CGRP), substance P, and neurokinin A – key mediators of neurogenic inflammation [4] [6]. Almotriptan potently suppresses the release of these vasoactive peptides through its agonist activity at prejunctional 5-HT1D receptors [4] [5].

CGRP is of particular pathophysiological importance due to its potent vasodilatory effects and role in promoting plasma protein extravasation. By inhibiting CGRP release, almotriptan reverses a critical component of migraine-related vasodilation and inflammation [4] [6]. Substance P contributes to pain signaling and mast cell degranulation; its suppression reduces nociceptive input and inflammatory mediator release in the meninges [5]. This combined inhibition of multiple neuropeptides represents a multimodal anti-inflammatory action that extends beyond vasoconstriction [4].

Table 2: Almotriptan's Effects on Migraine-Related Neuropeptides

NeuropeptidePrimary Actions in MigraineEffect of Almotriptan
Calcitonin Gene-Related Peptide (CGRP)Potent vasodilation, sensitization of trigeminal nerves, promotes plasma protein extravasationSignificant suppression of release from trigeminal neurons
Substance PNeurogenic inflammation, pain transmission, mast cell degranulationMarked inhibition of release
Neurokinin AVasodilation, plasma extravasation, nociceptionReduced release

Vasoconstrictive Effects on Meningeal vs. Coronary Arteries

Almotriptan exhibits differential vasoconstrictive potency across vascular beds, with greater effects on cranial vessels compared to coronary arteries. In human isolated meningeal arteries, almotriptan demonstrates potent vasoconstriction (EC50 = 30 nM), which is approximately 23-fold more potent than its effect on coronary arteries (EC50 = 700 nM) [3]. This craniovascular selectivity is attributed to higher expression density of 5-HT1B receptors in meningeal versus coronary arteries, as confirmed by semiquantitative immunohistochemical techniques [3] [6].

The molecular basis for this vascular selectivity involves receptor distribution heterogeneity. While both vascular beds express 5-HT1B receptors, the middle meningeal artery displays significantly higher levels of 5-HT1B receptor immunoreactivity compared to coronary arteries [6]. This differential expression correlates with the functional observation that almotriptan-induced contractions in pulmonary and coronary arteries require substantially higher concentrations than those needed for meningeal artery contraction [3]. This therapeutic window allows effective constriction of pathologically dilated meningeal vessels during migraine attacks while minimizing cardiovascular effects at therapeutic doses [3] [5].

Comparative pharmacological studies show almotriptan has reduced coronary effects versus other triptans. In human coronary arteries, the maximum contractile response to almotriptan is significantly smaller than that induced by sumatriptan at equivalent concentrations [3] [6]. Additionally, in bronchial preparations, neither almotriptan nor sumatriptan produce clinically relevant contractile responses, indicating minimal respiratory effects [3]. This favorable vascular safety profile is attributed to almotriptan's receptor selectivity and differential potency across vascular beds [3] [5].

Table 3: Vasoconstrictive Potency of Almotriptan in Human Vessels

Vessel TypeAlmotriptan EC50Comparative Potency vs. Meningeal ArteryFunctional Significance
Middle Meningeal Artery30 nMReference (1x)Primary therapeutic target
Temporal Artery700 nM~23-fold less potentSecondary cranial target
Coronary Artery700 nM~23-fold less potentReduced cardiovascular risk
Ophthalmic ArterySimilar to sumatriptanIntermediate potencyMinimal ocular risk at therapeutic doses
Pulmonary ArteryLower than sumatriptanSignificantly less potentMinimal respiratory effects

Almotriptan's triple mechanism – cranial vasoconstriction, inhibition of neuropeptide release, and reduction of nociceptive signaling – represents a comprehensive pharmacological approach to migraine termination [1] [2] [5]. The drug's balanced 5-HT1B/1D affinity profile, craniovascular selectivity, and neurogenic inflammation inhibition collectively contribute to its efficacy in acute migraine treatment while minimizing adverse vascular effects [3] [5] [9].

Properties

CAS Number

154323-57-6

Product Name

Almotriptan

IUPAC Name

N,N-dimethyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine

Molecular Formula

C17H25N3O2S

Molecular Weight

335.5 g/mol

InChI

InChI=1S/C17H25N3O2S/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3

InChI Key

WKEMJKQOLOHJLZ-UHFFFAOYSA-N

SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3

Solubility

1.21e-01 g/L

Synonyms

Almogran
almotriptan
almotriptan malate
Axert

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.